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Compound of Interest

Compound Name:

1-(4-

Chlorophenyl)cyclopentanecarboni

trile

Cat. No.: B1595255 Get Quote

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonitrile (CAS: 64399-

26-4)

Abstract
This technical guide provides a comprehensive overview of 1-(4-
Chlorophenyl)cyclopentanecarbonitrile, a key chemical intermediate. The document

delineates its chemical identity, physicochemical properties, synthesis methodologies, and

analytical characterization techniques. Emphasis is placed on the practical application of this

compound in research and development, particularly as a structural motif in medicinal

chemistry. Furthermore, this guide outlines critical safety, handling, and storage protocols to

ensure its proper use in a laboratory setting. The content is structured to provide not only

procedural steps but also the scientific rationale behind them, empowering researchers with the

knowledge for effective implementation and innovation.

Chemical Identity and Physicochemical Properties
1-(4-Chlorophenyl)cyclopentanecarbonitrile is a substituted aromatic nitrile featuring a

cyclopentane ring. Its precise identification is paramount for regulatory compliance,

procurement, and scientific documentation. The key identifiers and properties are summarized

below.
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Property Value Source(s)

CAS Number 64399-26-4 [1][2][3][4]

IUPAC Name

1-(4-

chlorophenyl)cyclopentane-1-

carbonitrile

[2]

Synonyms

Cyclopentanecarbonitrile, 1-(4-

chlorophenyl)-; EINECS 264-

870-5

[1]

Molecular Formula C12H12ClN [1][2][3][4]

Molecular Weight 205.69 g/mol [1]

Appearance White to off-white solid [3][5]

Boiling Point 140.0-141.5 °C (at 5 Torr) [3][5]

Density 1.1611 g/cm³ (estimated) [3][5]

InChI Key
TXVNBTOIDITCBF-

UHFFFAOYSA-N
[1][2]

Canonical SMILES
N#CC1(C2=CC=C(Cl)C=C2)C

CCC1
[2]

Synthesis and Mechanistic Considerations
The synthesis of α-aryl cycloalkanenitriles like 1-(4-Chlorophenyl)cyclopentanecarbonitrile
is a common objective in organic synthesis due to their utility as precursors. The nitrile group is

a versatile functional handle, readily converted into amines, carboxylic acids, amides, and

ketones.[6]

A prevalent and logical synthetic approach involves the nucleophilic cyanation of a ketone

precursor, 4-chlorophenyl cyclopentyl ketone. The van Leusen reaction, utilizing Tosylmethyl

isocyanide (TosMIC), is a well-established method for converting ketones into nitriles with the

addition of one carbon atom.[7] This method is particularly effective for a broad range of

ketones.
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Causality of Experimental Choice: Direct cyanation of ketones can be challenging. The

TosMIC-based approach offers a robust alternative. The reaction proceeds through the

formation of an intermediate oxazoline, which then eliminates to form the nitrile. This pathway

avoids the direct use of highly toxic cyanide salts in some contexts and is known for its

efficiency.

Conceptual Synthesis Workflow
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Caption: Conceptual workflow for the synthesis of the target nitrile.
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Analytical Characterization and Quality Control
Ensuring the identity and purity of 1-(4-Chlorophenyl)cyclopentanecarbonitrile is critical for

its application in subsequent research and development phases. A multi-technique approach is

recommended, with High-Performance Liquid Chromatography (HPLC) being a central method

for purity assessment.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is an effective technique for analyzing non-polar to moderately polar

compounds like the target nitrile.[1] The method separates the compound from potential

impurities based on their differential partitioning between a non-polar stationary phase (like

C18) and a polar mobile phase.

Protocol: Purity Determination by RP-HPLC

Instrumentation: An HPLC system equipped with a UV-Vis detector and a data acquisition

system.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of acetonitrile (MeCN) and water. For Mass Spectrometry (MS)

compatibility, 0.1% formic acid can be added to both solvents.[1] A typical starting gradient

could be 60:40 MeCN:Water.

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient (e.g., 25 °C).

Detection Wavelength: Determined by UV scan; a wavelength around 230-240 nm is a

logical starting point due to the chlorophenyl chromophore.[8]

Injection Volume: 10 µL.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a

concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before

injection.
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Procedure: a. Equilibrate the system with the mobile phase until a stable baseline is

achieved. b. Inject a solvent blank to ensure the system is clean. c. Inject the prepared

sample. d. Analyze the resulting chromatogram. Purity is typically calculated based on the

area percentage of the main peak.

Rationale for Method Choice (E-E-A-T): The choice of a C18 column is based on the

hydrophobic nature of the molecule. Acetonitrile is a common organic modifier that provides

good peak shape and elution strength for such compounds. UV detection is appropriate due to

the aromatic ring system. This protocol represents a self-validating system, as baseline stability

and a clean blank run are prerequisites for sample analysis, ensuring the trustworthiness of the

results.[9][10]

Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

structural confirmation.

¹H NMR: Expected signals would include multiplets for the cyclopentane protons and

signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the AA'BB' system of

the 1,4-disubstituted benzene ring.[11][12][13]

¹³C NMR: Key signals would include the nitrile carbon (C≡N) around 120-125 ppm, the

quaternary carbon of the cyclopentane ring attached to the phenyl group, and distinct

signals for the aromatic carbons.

Mass Spectrometry (MS): Provides confirmation of the molecular weight. The mass spectrum

would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and

M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band around 2220-2260

cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.

Analytical Workflow Diagram
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Caption: Standard analytical workflow for quality control.

Applications in Research and Drug Development
The true value of 1-(4-Chlorophenyl)cyclopentanecarbonitrile lies in its role as a versatile

building block. The nitrile functionality is a synthetic linchpin, allowing for elaboration into more

complex molecular architectures.

Precursor to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group yields 1-

(4-chlorophenyl)cyclopentane-1-carboxylic acid.[6] This acid can then be converted to esters,

amides, or an acyl chloride, which is a highly reactive intermediate for further coupling

reactions.[14]

Precursor to Amines: Reduction of the nitrile (e.g., using LiAlH₄ or catalytic hydrogenation)

produces [1-(4-chlorophenyl)cyclopentyl]methanamine. Primary amines are fundamental

building blocks in medicinal chemistry, often incorporated to introduce basic centers for

improved solubility or to act as key pharmacophoric elements.

Role in Scaffolding: The 4-chlorophenylcyclopentyl moiety itself can serve as a rigid scaffold

to orient functional groups in three-dimensional space, a key strategy in rational drug design.

The cyclopropyl ring, a related cyclic structure, is known to enhance metabolic stability,
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potency, and brain permeability in drug candidates.[15] While cyclopentane is more flexible,

it still provides conformational constraint compared to an open chain.
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Caption: Major synthetic routes from the parent nitrile.

Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. While a specific

safety data sheet (SDS) for this exact compound is not readily available in the search results,

data from closely related analogs and general chemical safety principles should be strictly

followed.[16][17][18][19]

Hazard Identification:

Nitriles should be handled with care as they can be harmful if inhaled, swallowed, or

absorbed through the skin.[19]

May cause serious eye irritation.[16]

Thermal decomposition can release toxic gases such as hydrogen cyanide, nitrogen

oxides, and carbon oxides.[17]

Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[16][18]

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab

coat.[16][18]

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical

fume hood. Avoid breathing dust or vapors.[17]

First Aid Measures:

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek

medical attention.[16][17]

In case of skin contact: Wash off immediately with soap and plenty of water while

removing contaminated clothing.[17]

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[16]

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate

medical attention.[16]

Handling and Storage:

Wash hands thoroughly after handling.[16]

Store in a cool, dry, well-ventilated area away from incompatible substances like strong

oxidizing agents.[3][5]

Keep the container tightly closed.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1595255?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

